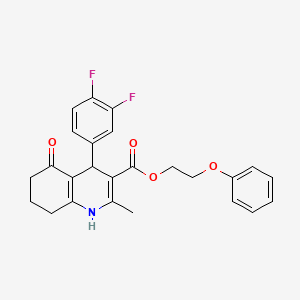![molecular formula C25H24BrN3O4 B4968271 methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate](/img/structure/B4968271.png)
methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate, also known as Boc-L-Phe-NH-CH(Br)-CO-NH-CH2-OCH3, is a chemical compound that has been extensively studied in scientific research. This compound is a derivative of glycine and phenylalanine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate is not well understood. However, it is believed that this compound may interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it ideal for use in various biological assays. However, one of the limitations of using this compound is its potential toxicity. This compound may have adverse effects on certain cell types, and caution should be exercised when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases. This compound may also be used in the study of protein structure and function, as well as in the development of new biological assays. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate is a compound that has been extensively studied in scientific research. This compound has potential applications in drug discovery and the study of protein structure and function. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate involves the use of several reagents and catalysts. One of the commonly used methods for synthesizing this compound is the solid-phase peptide synthesis method. This method involves the use of an automated peptide synthesizer, which allows for the stepwise assembly of the peptide chain. The synthesis of this compound can also be achieved using the solution-phase peptide synthesis method, which involves the use of various coupling reagents and protecting groups.
Aplicaciones Científicas De Investigación
Methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate has been extensively studied for its potential applications in scientific research. This compound has been used in various biological assays to study the structure and function of proteins. It has also been used in drug discovery programs to develop new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
methyl 2-[[[2-[(2-benzamidoacetyl)amino]-5-bromophenyl]-phenylmethyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O4/c1-33-23(31)16-27-24(17-8-4-2-5-9-17)20-14-19(26)12-13-21(20)29-22(30)15-28-25(32)18-10-6-3-7-11-18/h2-14,24,27H,15-16H2,1H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGWXHZDAQHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(5-bromo-2-{[N-(phenylcarbonyl)glycyl]amino}phenyl)(phenyl)methyl]glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-benzyl-1-piperazinyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4968190.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4968196.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968203.png)
![6-chloro-3-[(4-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B4968205.png)
![1-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4968216.png)

![4-bromo-N-tricyclo[4.3.1.1~3,8~]undec-3-ylbenzamide](/img/structure/B4968233.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968239.png)
![N-cyclohexyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4968247.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4968266.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968279.png)
![1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B4968283.png)
![N~2~-acetyl-N~1~-{[2-(1-azocanyl)-3-pyridinyl]methyl}-L-alaninamide](/img/structure/B4968291.png)